molecular formula C18H17N3O3S B2443379 {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone CAS No. 321848-15-1

{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone

Cat. No. B2443379
CAS RN: 321848-15-1
M. Wt: 355.41
InChI Key: DRJYRBOMIPEDOQ-UHFFFAOYSA-N
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Description

{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone, also known as DMPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound composed of a pyrazole and a pyridine ring connected by a methylene bridge. DMPP has shown to be a useful tool for a variety of biochemical and physiological studies due to its versatility and relatively low toxicity.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promising antiviral properties. For instance:

Energetic Materials Synthesis

The compound serves as a precursor for pentazole, an anionic energetic material. Large-scale production of 3,5-dimethyl-4-hydroxyphenylpentazole (HPP) is crucial for engineering applications .

Suzuki–Miyaura Coupling

Indole derivatives play a pivotal role in Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation due to their mild conditions and functional group tolerance .

Other Potential Applications

Beyond the mentioned fields, indole derivatives have been investigated for:

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that the compound contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . This suggests that the compound may interact with its targets through mechanisms common to other pyrazole derivatives.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-17(12-25(23,24)16-8-4-3-5-9-16)14(2)21(20-13)18(22)15-7-6-10-19-11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJYRBOMIPEDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone

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